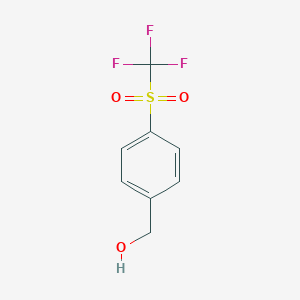

4-(Trifluoromethylsulfonyl)benzyl alcohol

Description

Properties

IUPAC Name |

[4-(trifluoromethylsulfonyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)15(13,14)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMBATBCNBSFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592911 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219872-98-7 | |

| Record name | [4-(Trifluoromethanesulfonyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Framework

A widely adopted strategy for benzyl alcohol derivatives involves nucleophilic substitution of halogenated precursors. For 4-(trifluoromethylsulfonyl)benzyl alcohol, this would require:

-

Precursor Synthesis : Bromination or chlorination of 4-(trifluoromethylsulfonyl)toluene to yield 4-(trifluoromethylsulfonyl)benzyl halide.

-

Hydrolysis : Reaction with aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions to substitute the halide with a hydroxyl group.

Reaction Scheme:

(Where X = Cl, Br)

Case Study: Analogous Trifluoromethylbenzyl Alcohol Synthesis

A Chinese patent (CN101643390B) details the preparation of m-trifluoromethylbenzyl alcohol using sodium acetate and fatty alcohols:

-

Conditions : 120–160°C for 12–48 hours in methanol.

-

Yield : 91.5–98% after vacuum distillation.

-

Key Advantage : Solvent recyclability and minimal waste.

Adapting this method for the sulfonyl variant would require substituting the trifluoromethyl precursor with a trifluoromethylsulfonyl-containing analog. However, the electron-withdrawing nature of the -SO₂CF₃ group may necessitate harsher reaction conditions or alternative catalysts.

Direct Sulfonylation of Benzyl Alcohol

Sulfonylation Reagents

Introducing the trifluoromethylsulfonyl group directly to benzyl alcohol poses challenges due to the alcohol’s susceptibility to oxidation. Potential routes include:

-

Trifluoromethanesulfonic Anhydride (Tf₂O) : Reacting benzyl alcohol with Tf₂O in the presence of a base (e.g., pyridine) to form the sulfonate ester, followed by reduction.

-

Trifluoromethanesulfonyl Chloride (TfCl) : Similar to Tf₂O but with milder conditions.

Limitations:

-

Competitive side reactions (e.g., oxidation of -OH to -COOH).

-

Low regioselectivity without directing groups.

Oxidative Methods

Oxidation of 4-(trifluoromethylthio)benzyl alcohol could yield the sulfonyl derivative:

Conditions : Hydrogen peroxide (30%) in acetic acid at 60°C for 6 hours.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Reduction of 4-(trifluoromethylsulfonyl)benzaldehyde using palladium on carbon (Pd/C) or Raney nickel:

Challenges :

-

Catalyst poisoning by sulfur-containing groups.

-

High-pressure equipment requirements.

Continuous Flow Reactors

Adopting flow chemistry could enhance safety and yield for exothermic sulfonylation steps. A hypothetical setup might involve:

-

Reactor Type : Microfluidic tube reactor with temperature control.

-

Residence Time : 10–30 minutes at 80°C.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The trifluoromethylsulfonyl group can be reduced under specific conditions to yield different functional groups.

Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Compounds with modified trifluoromethylsulfonyl groups.

Substitution: A variety of substituted benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-(Trifluoromethylsulfonyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity of drugs, making it particularly valuable in developing treatments for neurological disorders and metabolic diseases.

Case Studies

- PPAR Agonists Development : This compound is utilized in preparing substituted heteroaryl- and phenylsulfamoyl compounds that act as peroxisome proliferator-activated receptor (PPAR) agonists. These compounds are significant in managing metabolic disorders such as diabetes and dyslipidemia .

- Synthesis of Anticancer Agents : Research has shown that derivatives of this compound can be synthesized to develop potential anticancer agents. The trifluoromethyl group contributes to the potency and selectivity of these compounds against cancer cells .

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create novel compounds with desirable properties.

Applications in Organic Synthesis

- Reagent in Kinetic Studies : It is used as a reagent in kinetic studies involving phosphonoformate prodrugs, aiding researchers in understanding drug release mechanisms .

- Building Block for Fluorinated Compounds : The trifluoromethyl group enables the production of fluorinated compounds, which are crucial in agrochemicals and specialty chemicals due to their enhanced stability and efficacy .

Material Science

The compound is also significant in material science, where it contributes to formulating advanced materials such as coatings and polymers. The incorporation of this compound can improve the durability and environmental resistance of these materials.

Key Applications

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylsulfonyl)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions.

Comparison with Similar Compounds

Research Findings and Data

Oxidation Reactivity (Table 4 from )

| Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | 92 | 98 |

| 4-Methoxybenzyl alcohol | 28 | 85 |

| 4-Chlorobenzyl alcohol | 75 | 90 |

Biological Activity

4-(Trifluoromethylsulfonyl)benzyl alcohol is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a benzyl alcohol moiety with a trifluoromethylsulfonyl group, which enhances its reactivity and interaction with biological systems. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. The trifluoromethyl group is known to influence the lipophilicity and electronic properties of the compound, potentially enhancing its interaction with lipid membranes and proteins.

Biological Activity Overview

Research indicates several key areas where this compound exhibits biological activity:

Case Studies

- Antifungal Activity : A study examining the antifungal properties of various benzyl derivatives highlighted the effectiveness of compounds similar to this compound against Candida species. The mechanism involved disruption of fungal cell membrane integrity .

- Hepatoprotective Studies : In vitro studies using liver cell lines demonstrated that benzyl alcohol derivatives could reduce oxidative stress markers associated with liver injury. While direct studies on this compound are sparse, these findings suggest a potential hepatoprotective role .

Research Findings

A summary of research findings related to the biological activity of this compound is presented in the following table:

Q & A

Q. What are the key physicochemical properties of 4-(Trifluoromethyl)benzyl alcohol relevant to its handling in laboratory settings?

- Answer : The compound exhibits the following critical properties:

Q. What are the primary applications of 4-(Trifluoromethyl)benzyl alcohol in organic synthesis and pharmaceutical research?

- Answer :

- Pharmaceutical Intermediate : Used in synthesizing prodrugs (e.g., phosphonoformate derivatives) and organometallic complexes (e.g., aquachromium(IV)) .

- NMR Spectroscopy : Serves as a reference compound for predicting chemical shifts due to its distinct trifluoromethyl (-CF₃) group, which induces strong deshielding effects .

- Building Block : Facilitates the synthesis of fluorinated aromatic derivatives, critical in drug discovery and agrochemical development .

Advanced Research Questions

Q. How can researchers design kinetic studies involving 4-(Trifluoromethyl)benzyl alcohol as a reagent in organometallic reactions?

- Answer :

- Reaction Setup : Use inert atmospheres (e.g., argon) to prevent oxidation. Monitor reaction progress via HPLC or GC-MS to track the consumption of the alcohol and formation of products.

- Temperature Control : Maintain temperatures below the flash point (100°C) to avoid decomposition .

- Catalyst Selection : Transition-metal catalysts (e.g., palladium or ruthenium) enhance reactivity in cross-coupling or hydrogenation steps. Optimize catalyst loading to balance cost and efficiency .

Reference : Kinetic studies of phosphonoformate prodrugs using this alcohol require precise pH control (neutral to mildly acidic) to stabilize intermediates .

Q. What methodological considerations are critical when using 4-(Trifluoromethyl)benzyl alcohol in environmentally friendly synthesis protocols?

- Answer :

- Solvent Selection : Prioritize water or biodegradable solvents (e.g., ethanol) to minimize environmental impact. Evidence shows aqueous oxidation methods can replace traditional halogenated solvents .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to improve recyclability and reduce waste.

- Energy Efficiency : Employ microwave-assisted synthesis to reduce reaction time and energy consumption.

Challenge : Aqueous methods may yield lower conversions due to poor solubility of fluorinated intermediates. Address this by using phase-transfer catalysts .

Q. How should researchers analyze and interpret the NMR spectral data of 4-(Trifluoromethyl)benzyl alcohol, particularly the effects of the trifluoromethyl group?

- Answer :

- ¹H NMR : The benzylic -CH₂OH group resonates at δ 4.6–4.8 ppm (singlet), while aromatic protons appear as a doublet (δ 7.4–7.6 ppm) due to coupling with the -CF₃ group.

- ¹⁹F NMR : The -CF₃ group shows a sharp singlet at δ -62 to -64 ppm.

- Coupling Effects : The electron-withdrawing -CF₃ group deshields adjacent protons, shifting aromatic signals downfield. Use deuterated DMSO or CDCl₃ for optimal resolution .

Q. What strategies optimize the solid-phase extraction (SPE) of 4-(Trifluoromethyl)benzyl alcohol from complex matrices in environmental samples?

- Answer :

- Sorbent Selection : Hydrophilic-lipophilic balance (HLB) cartridges outperform cation/anion-exchange sorbents (MCX/MAX) for retaining fluorinated aromatics .

- Conditioning : Pre-wet HLB cartridges with methanol (2 mL) followed by ultrapure water (2 mL) to enhance recovery.

- Elution : Use methanol:acetone (70:30 v/v) to elute the compound efficiently. Adjust pH to 7.0 to prevent ionization of hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.